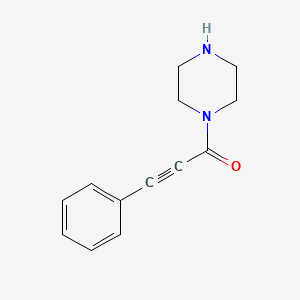Piperazine, 1-(1-oxo-3-phenyl-2-propynyl)-
CAS No.: 676596-37-5
Cat. No.: VC16806524
Molecular Formula: C13H14N2O
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 676596-37-5 |
|---|---|
| Molecular Formula | C13H14N2O |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | 3-phenyl-1-piperazin-1-ylprop-2-yn-1-one |
| Standard InChI | InChI=1S/C13H14N2O/c16-13(15-10-8-14-9-11-15)7-6-12-4-2-1-3-5-12/h1-5,14H,8-11H2 |
| Standard InChI Key | PESZUKJNNJEQLI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C(=O)C#CC2=CC=CC=C2 |
Introduction
Structural Characterization and Nomenclature
The systematic IUPAC name 1-(1-oxo-3-phenyl-2-propynyl)piperazine delineates its structure: a piperazine ring (a six-membered diamine heterocycle) substituted at one nitrogen atom with a propargyl ketone group (1-oxo-2-propynyl) and a phenyl ring at the third carbon of the propargyl chain. Key structural features include:
Molecular Geometry and Bonding
The piperazine ring adopts a chair conformation, with the two nitrogen atoms at positions 1 and 4. The propargyl ketone substituent introduces a linear sp-hybridized carbon chain (C≡C–C=O), while the phenyl group contributes aromatic rigidity. Computational models of analogous compounds, such as 1-cinnamoylpiperidine (PubChem CID: 223147), suggest that the propargyl ketone group may induce steric strain, potentially influencing reactivity and intermolecular interactions .
Table 1: Comparative Structural Data for Piperazine and Piperidine Derivatives
Synthetic Pathways and Reactivity
Proposed Synthesis Routes
While no direct synthesis reports exist for this compound, analogous methodologies for piperazine-functionalized propargyl ketones suggest feasible routes:
-
N-Alkylation of Piperazine: Reaction of piperazine with propargyl bromide derivatives under basic conditions.
-
Ketone Formation: Oxidation of a secondary alcohol intermediate or Friedel-Crafts acylation using phenylacetylene precursors.
A related compound, 1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-phenylprop-2-en-1-one (PubChem CID: 13260331), was synthesized via a multi-step sequence involving piperazine alkylation and ketone coupling . This supports the viability of similar strategies for the target molecule.
Reactivity Profile
The propargyl ketone moiety is highly reactive, participating in:
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
-
Nucleophilic Additions: Attack by amines or thiols at the ketone carbonyl.
-
Electrophilic Aromatic Substitution: Directed by the phenyl ring’s electron density.
Physicochemical Properties
Computational Predictions
Using tools like PubChem’s XLogP3 and molecular dynamics simulations, key properties are inferred:
Table 2: Predicted Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| LogP (Partition Coefficient) | 2.8 ± 0.3 | XLogP3 |
| Hydrogen Bond Acceptors | 3 | PubChem Descriptor |
| Rotatable Bonds | 4 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 29.5 Ų | OpenBabel |
The compound’s moderate lipophilicity (LogP ~2.8) suggests adequate membrane permeability, while its polar surface area indicates potential solubility challenges in aqueous media.
Challenges and Future Directions
Despite its structural novelty, significant gaps persist:
-
Synthetic Accessibility: Optimizing yield and purity for the propargyl ketone intermediate.
-
Biological Screening: Prioritizing assays for kinase inhibition, antimicrobial activity, and metabolic modulation.
-
Toxicity Profiling: Addressing potential reactivity-driven cytotoxicity from the alkyne group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume